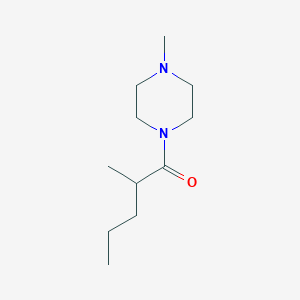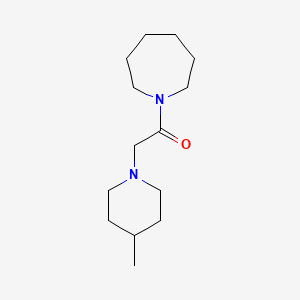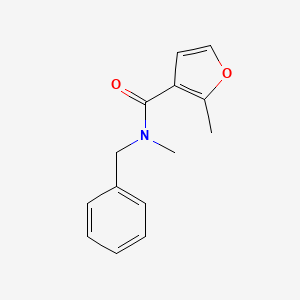
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of benzoxazole derivatives, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments is its ability to selectively target specific enzymes and pathways, which can help in the development of more targeted therapies. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is its potential toxicity, which requires careful monitoring and dosage control.
Orientations Futures
There are several future directions for the research on N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide. One potential area of exploration is the development of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide's effects on other pathways and enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in animal models and clinical trials.
Méthodes De Synthèse
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-chloroacetic acid, followed by cyclization with ortho-amino phenol in the presence of a dehydrating agent. The resulting product is then purified by recrystallization to obtain pure N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide.
Applications De Recherche Scientifique
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)9-14(19)18-15-17-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBQBMKSPTRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)